molecular formula C15H16N2O B5623906 1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one

1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one

Cat. No.: B5623906
M. Wt: 240.30 g/mol
InChI Key: JBPMWJSTBHXKNP-UHFFFAOYSA-N
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Description

. This compound is characterized by its indazole core, which is a bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324030 typically involves the reaction of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-324030 follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

WAY-324030 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of WAY-324030 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to optimize yield and selectivity .

Major Products Formed

The major products formed from the reactions of WAY-324030 depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

WAY-324030 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-324030 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

WAY-324030 can be compared with other similar compounds, such as:

    1-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Shares a similar core structure but lacks the ethanone group.

    1-(1-Phenyl-1H-indazol-3-yl)ethan-1-one: Similar structure but with different substitution patterns on the indazole ring.

The uniqueness of WAY-324030 lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(18)15-13-9-5-6-10-14(13)17(16-15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMWJSTBHXKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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